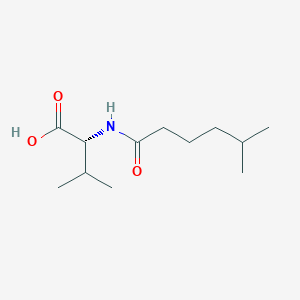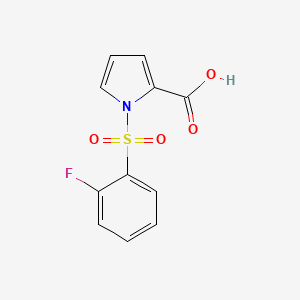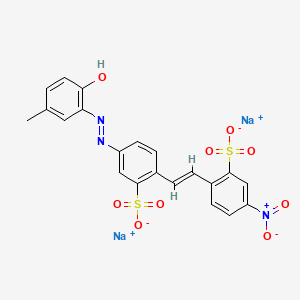
Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate is a complex organic compound with a molecular formula of C21H15N3Na2O9S2 . This compound is known for its vibrant color and is often used as a dye in various industrial applications.
Preparation Methods
The synthesis of Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate involves several steps. The primary synthetic route includes the diazotization of 2-hydroxy-5-methylphenylamine followed by coupling with 2-(4-nitro-2-sulphonatophenyl)vinylbenzene . The reaction conditions typically require acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods often involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the cleavage of the azo bond.
Scientific Research Applications
Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Mechanism of Action
The mechanism of action of Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate involves its interaction with molecular targets through its azo and sulphonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, resulting in the desired effects. The pathways involved often include binding to proteins or nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Disodium 5-((2-hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate can be compared with other azo compounds such as:
- Disodium 4-((2-hydroxy-5-methylphenyl)azo)benzenesulphonate
- Disodium 4-((2-hydroxy-5-methylphenyl)azo)-2-(4-nitrophenyl)benzenesulphonate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and physical properties. The uniqueness of this compound lies in its specific combination of azo and vinyl groups, which confer distinct reactivity and applications .
Properties
CAS No. |
73281-07-9 |
|---|---|
Molecular Formula |
C21H15N3Na2O9S2 |
Molecular Weight |
563.5 g/mol |
IUPAC Name |
disodium;5-[(2-hydroxy-5-methylphenyl)diazenyl]-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C21H17N3O9S2.2Na/c1-13-2-9-19(25)18(10-13)23-22-16-7-5-14(20(11-16)34(28,29)30)3-4-15-6-8-17(24(26)27)12-21(15)35(31,32)33;;/h2-12,25H,1H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b4-3+,23-22?;; |
InChI Key |
OUYPBVXIWGMYEI-BLUOJXCYSA-L |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



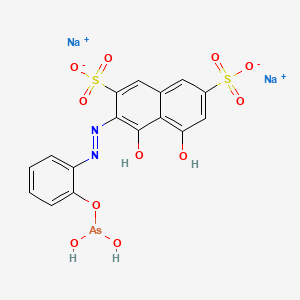
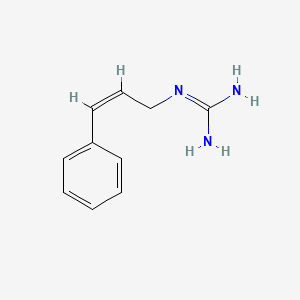

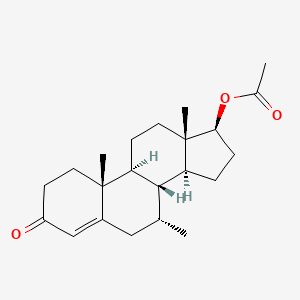

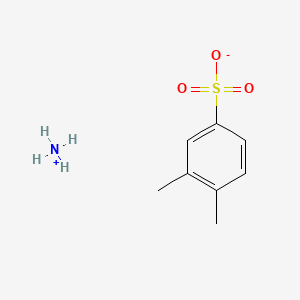
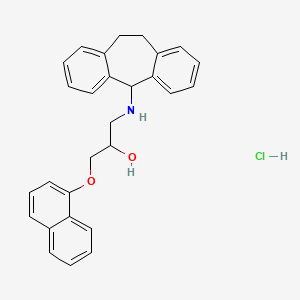
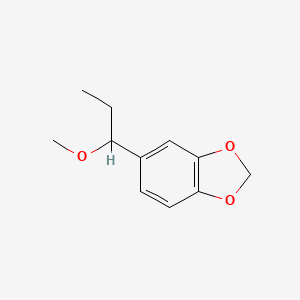
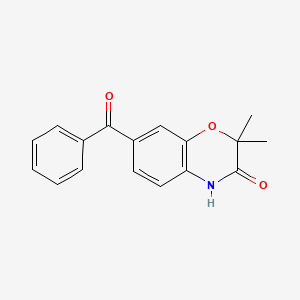

![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)
